molecular formula C17H22I3N3O8 B587575 Iopamidol-d8 CAS No. 1795778-90-3

Iopamidol-d8

Cat. No. B587575
CAS RN: 1795778-90-3
M. Wt: 785.138
InChI Key: XQZXYNRDCRIARQ-ZESHZVJFSA-N
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Description

Iopamidol-d8 is the deuterium labeled Iopamidol . Iopamidol is a nonionic, X-Ray iodinated contrast agent (CA) for a wide variety of diagnostic applications. Iopamidol contains amide and hydroxyl functionalities that can be exploited for the generation of the chemical exchange saturation transfer (CEST) contrast .


Synthesis Analysis

The synthesis of Iopamidol involves several steps, including iodination, chlorination, amidation, and hydrolysis . The process starts with the iodination of 5-amino-1,3-benzenedicarboxylic acid with a solution of iodine monochloride in hydrochloric acid. The triiododerivative is then chlorinated with thionyl chloride to give the acyl chloride, which is reacted with (S)-2-acetoxypropanoyl chloride in N,N-dimethylacetamide. The derivative is then amidated with an excess of 2-amino-1,3-propanediol (commonly named serinol), and the intermediate is finally hydrolyzed with sodium hydroxide to give Iopamidol .


Molecular Structure Analysis

Iopamidol has three crystal forms: an anhydrous, a monohydrate, and a pentahydrate form . The anhydrous and monohydrate forms contain Iopamidol with a “syn” conformation of the two symmetric sidearms, while an “anti” conformation was found in the pentahydrate .


Chemical Reactions Analysis

The three crystal forms of Iopamidol have been investigated by means of DSC, variable temperature X-ray powder diffraction, and Raman spectroscopy . This study enabled us to highlight the thermal-induced transformations, leading to the discovery of new crystal forms .


Physical And Chemical Properties Analysis

Iopamidol has been studied for its partition coefficient, ionization constant of the oxyacylamido-group, critical micelle formation, surface tension, and osmolarity .

Mechanism of Action

Iopamidol is a radiopaque contrast agent that contains iodine, a substance that absorbs x-rays . Radiopaque contrast agents are used to allow blood vessels, organs, and other non-bony tissues to be seen more clearly on a CT scan or other radiologic (x-ray) examination .

Safety and Hazards

Iopamidol should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

CAS RN

1795778-90-3

Molecular Formula

C17H22I3N3O8

Molecular Weight

785.138

IUPAC Name

5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2

InChI Key

XQZXYNRDCRIARQ-ZESHZVJFSA-N

SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

synonyms

N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide-d8;  Iomapidol-d8;  B-15000-d8;  SQ-13396-d8;  Iopamiro-d8;  Iopamiron-d8;  Isovue-d8;  Jopamiro-d8;  Niopam-d8;  Solutrast-d8; 

Origin of Product

United States

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